1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde
Description
1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde is a cyclopentene-based aldehyde derivative featuring a methoxymethyl substituent at position 1 and a conjugated carbaldehyde group. The methoxymethyl group enhances solubility in polar solvents, while the cyclopentene ring introduces strain and conformational flexibility due to the double bond at position 2.
Properties
IUPAC Name |
1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKIWNRGZUHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene derivatives with high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxymethyl group can stabilize intermediates and influence the reactivity of the compound. Molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs vary in substituents, ring saturation, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Aldehyde vs. Carboxylic Acid/Ester: The aldehyde group in the target compound (C8H12O2) is more electrophilic than carboxylic acids or esters, favoring nucleophilic addition reactions. In contrast, methyl 1-(methylamino)cyclopentanecarboxylate (C8H15NO2) contains an ester and amine, enabling peptide coupling or hydrogen bonding .
Ring Saturation : The cyclopentene ring in the target compound introduces strain and π-conjugation, enhancing reactivity in cycloadditions (e.g., Diels-Alder) compared to saturated analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde (C7H12O) .
Substituent Effects : Methoxymethyl groups (target compound) improve solubility in polar aprotic solvents compared to hydrophobic methyl (C7H12O) or bulky dimethyl (C9H16O2) substituents .
Stereochemistry : The (1S,3S)-configured analog (C7H12O) demonstrates how stereochemistry can influence biological activity, though the target compound’s stereochemical data are unspecified .
Biological Activity
1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde is a cyclic aldehyde characterized by its unique structure, which includes a cyclopentene ring with a methoxymethyl group and a formyl group. Its molecular formula is C₈H₁₂O₂, and it is recognized for its significance in organic synthesis and diverse applications in various fields of research and industry. This compound has garnered attention due to its notable biological activities, which include interactions with biological macromolecules such as proteins and nucleic acids.
- Molecular Weight: 140.18 g/mol
- Boiling Point: 132°C
- Melting Point: -22°C
- Density: 0.981 g/cm³ at 20°C
- Solubility: Soluble in organic solvents like ethanol, ether, benzene, and chloroform.
Biological Activities
Research indicates that 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde exhibits various biological activities, primarily attributed to its interactions with DNA, RNA, and proteins within target organisms. Some of the notable activities include:
- Antimicrobial Properties: The compound has shown potential antimicrobial effects against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties through mechanisms involving cell cycle modulation and apoptosis induction.
- Enzyme Modulation: It appears to influence enzyme activity, potentially affecting metabolic pathways in target organisms.
The biological effects of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde are believed to result from its ability to bind to specific molecular targets such as enzymes and receptors. This binding can lead to alterations in their activity or function, impacting cellular processes.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various compounds, 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
A study focused on the anticancer potential of this compound demonstrated that treatment with 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde led to a dose-dependent decrease in cell viability in cancer cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.
Comparison with Similar Compounds
The following table compares 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde with other structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| 3-Cyclohexene-1-carboxaldehyde | C₇H₁₀O | Similar cyclic structure; less steric hindrance | Moderate antimicrobial activity |
| Cyclopentane carboxaldehyde | C₅H₈O | Simpler structure; lacks methoxy substitution | Minimal activity |
| 2-Methylcyclopentanecarboxaldehyde | C₇H₁₂O | Methyl substitution affects reactivity | Low anticancer potential |
The presence of the methoxymethyl group in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde enhances its solubility and reactivity profile compared to these similar compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde, and how can reaction yields be optimized?
Methodological Answer: A practical route involves acid-catalyzed cyclization of pre-functionalized cyclopentene precursors. For example, DeGraw et al. (1961) demonstrated the synthesis of structurally similar aldehydes (e.g., 4-methoxy-cyclohex-3-ene-1-carbaldehyde) via acid-mediated cyclization of keto-aldehyde intermediates under controlled pH and temperature (4–6 M HCl, 60–80°C) . Optimize yields by:
- Adjusting stoichiometry of the methoxymethylating agent (e.g., chloromethyl methyl ether).
- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side reactions.
- Purifying via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Physical Properties (Predicted):
| Property | Value | Source |
|---|---|---|
| Boiling Point | 157.8 ± 15.0 °C | |
| Density | 0.83 ± 0.1 g/cm³ |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C stretch (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of CH₃OCH₂ group).
Q. What stability considerations are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.
- Light Sensitivity : Use amber glassware to avoid photodegradation of the cyclopentene ring.
- Hygroscopicity : The methoxymethyl group may attract moisture; use molecular sieves in storage vials .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the regioselectivity of reactions involving the cyclopentene ring and aldehyde group?
Methodological Answer:
- Modeling Software : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and Fukui indices.
- Key Parameters :
- Analyze electron density at the aldehyde carbon to predict nucleophilic attack sites.
- Evaluate strain energy in the cyclopentene ring to assess susceptibility to ring-opening reactions.
- Validation : Compare computed thermodynamic data (e.g., Gibbs free energy) with experimental results from Joback/Crippen group contribution methods .
Q. How can contradictions in reported cyclization outcomes (e.g., competing [4+2] vs. [2+2] pathways) be resolved experimentally?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) to isolate kinetic (low-T) or thermodynamic (high-T) products.
- Use dynamic NMR to monitor intermediate formation.
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Pd) to steer selectivity .
Q. What role does the methoxymethyl group’s stereoelectronic environment play in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Ligand Design : The methoxymethyl group’s electron-donating OCH₃ moiety enhances Pd catalyst stability by modulating electron density at the metal center.
- Experimental Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
